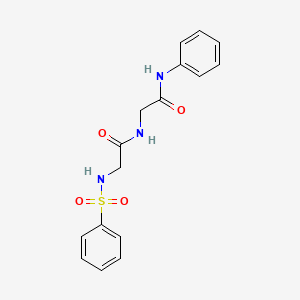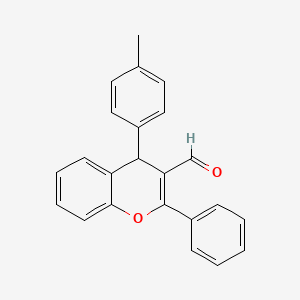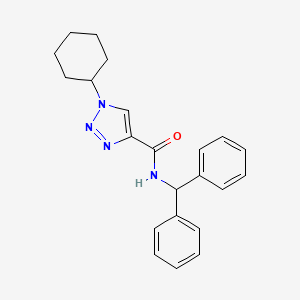
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, also known as PGPA, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. PGPA is a dipeptide derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Mecanismo De Acción
The mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in DNA synthesis and cell division. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral and antibacterial activity, making it a versatile compound for use in various research fields. However, one limitation of using N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide. One area of interest is the development of more efficient synthesis methods for N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, which may increase its availability for research and clinical use. Another area of interest is the exploration of the mechanism of action of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide, which may provide insights into its potential use in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide in vivo, which may pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide involves the reaction of N-phenylglycinamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group of N-phenylglycinamide to form N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(phenylsulfonyl)glycyl-N~1~-phenylglycinamide has also been shown to exhibit antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
2-[[2-(benzenesulfonamido)acetyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-15(12-18-24(22,23)14-9-5-2-6-10-14)17-11-16(21)19-13-7-3-1-4-8-13/h1-10,18H,11-12H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYRASOWUDWJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNC(=O)CNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-Anilino-2-oxoethyl)-2-[(phenylsulfonyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)

![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)

